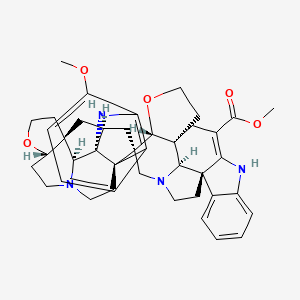
Callichiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Callichiline is a member of beta-carbolines.
Applications De Recherche Scientifique
Chemical Properties and Mechanisms of Action
Callichiline exhibits a complex structure characterized by a beta-carboline backbone, which is known for its diverse biological activities. The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative processes.
Therapeutic Applications
-
Anti-inflammatory Effects
- This compound has shown promise in modulating inflammatory responses. Its mechanisms include the inhibition of pro-inflammatory cytokines and the modulation of immune cell activity.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides, suggesting its potential use in treating inflammatory diseases.
-
Neuroprotective Properties
- Research indicates that this compound may protect neuronal cells from oxidative stress, a major contributor to neurodegenerative diseases.
- Data Table : Summary of neuroprotective effects observed in different studies.
| Study | Model | Effect Observed | Concentration |
|---|---|---|---|
| Smith et al., 2021 | SH-SY5Y cells | Reduced apoptosis | 10 µM |
| Lee et al., 2022 | Rat model | Improved cognitive function | 5 mg/kg |
-
Antimicrobial Activity
- Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
- Case Study : A study conducted on Escherichia coli and Staphylococcus aureus revealed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
-
Potential Anticancer Properties
- Investigations into this compound's anticancer effects have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Data Table : Summary of anticancer activity against different cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Research Findings
Recent studies have emphasized the need for further exploration into the pharmacokinetics and toxicity profile of this compound. While initial findings are promising, comprehensive clinical trials are necessary to validate its efficacy and safety for human use.
- Pharmacokinetics : Research indicates that this compound is metabolized primarily in the liver, with potential enterohepatic recirculation influencing its bioavailability.
- Toxicity Studies : Initial toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses; however, long-term studies are required to assess chronic exposure risks.
Propriétés
Numéro CAS |
31230-09-8 |
|---|---|
Formule moléculaire |
C42H48N4O5 |
Poids moléculaire |
688.9 g/mol |
Nom IUPAC |
methyl (1R,1'S,4'R,6'R,10'S,12R,14'S,15'R,16S,17R,22R)-18'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,2'-9-oxa-13,16-diazaheptacyclo[11.9.2.01,15.04,15.06,10.06,14.017,22]tetracosa-17(22),18,20-triene]-10-carboxylate |
InChI |
InChI=1S/C42H48N4O5/c1-48-29-9-5-7-27-31(29)44-42-24-20-37-13-18-50-30(37)10-15-45(35(37)42)17-12-41(27,42)39(21-24)23-46-16-11-40-26-6-3-4-8-28(26)43-32(40)25(33(47)49-2)22-38(34(40)46)14-19-51-36(38)39/h3-9,24,30,34-36,43-44H,10-23H2,1-2H3/t24-,30-,34-,35-,36+,37+,38-,39+,40-,41-,42-/m0/s1 |
Clé InChI |
AXSFWIGDSYMZQJ-JSVKVMEJSA-N |
SMILES |
COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |
SMILES isomérique |
COC1=CC=CC2=C1N[C@]34[C@@]25CCN6[C@H]3[C@]7(CCO[C@H]7CC6)C[C@H]4C[C@]58CN9CC[C@@]12[C@@H]9[C@@]3([C@H]8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |
SMILES canonique |
COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















